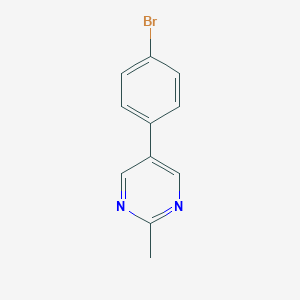
5-(4-Bromophenyl)-2-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Bromophenyl)-2-methylpyrimidine, also known as 4-Bromo-5-methyl-2-phenylpyrimidine, is a chemical compound that belongs to the class of pyrimidines. It is widely used in scientific research for its unique properties and applications. In
Wirkmechanismus
The mechanism of action of 5-(4-Bromophenyl)-2-methylpyrimidine is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as dihydroorotate dehydrogenase, which is involved in the de novo pyrimidine synthesis pathway. It has also been reported to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation and apoptosis.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-(4-Bromophenyl)-2-methylpyrimidine have been extensively studied. It has been reported to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been reported to have neuroprotective effects and to inhibit the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(4-Bromophenyl)-2-methylpyrimidine in lab experiments include its high yield synthesis method, its unique properties, and its wide range of applications. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the use of 5-(4-Bromophenyl)-2-methylpyrimidine in scientific research. These include the development of new synthetic methods, the exploration of its potential as a drug candidate, and the investigation of its mechanism of action and potential side effects. Additionally, its potential as a ligand in the synthesis of metal complexes for various applications such as catalysis and drug development should be further explored.
In conclusion, 5-(4-Bromophenyl)-2-methylpyrimidine is a unique chemical compound that has been extensively used in scientific research for its unique properties and applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further studies are needed to fully understand its potential as a drug candidate and its mechanism of action.
Synthesemethoden
The synthesis of 5-(4-Bromophenyl)-2-methylpyrimidine involves the reaction of 4-bromoacetophenone with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydrazine hydrate to obtain the final product. This synthesis method has been widely used and has a high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
5-(4-Bromophenyl)-2-methylpyrimidine has been extensively used in scientific research due to its unique properties. It has been used as a building block for the synthesis of various compounds such as pyrimidine derivatives, pyrazolo[3,4-d]pyrimidines, and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. It has also been used as a ligand in the synthesis of metal complexes for various applications such as catalysis and drug development.
Eigenschaften
CAS-Nummer |
131548-21-5 |
|---|---|
Produktname |
5-(4-Bromophenyl)-2-methylpyrimidine |
Molekularformel |
C11H9BrN2 |
Molekulargewicht |
249.11 g/mol |
IUPAC-Name |
5-(4-bromophenyl)-2-methylpyrimidine |
InChI |
InChI=1S/C11H9BrN2/c1-8-13-6-10(7-14-8)9-2-4-11(12)5-3-9/h2-7H,1H3 |
InChI-Schlüssel |
ILUGQMCJLKLOFU-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=N1)C2=CC=C(C=C2)Br |
Kanonische SMILES |
CC1=NC=C(C=N1)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



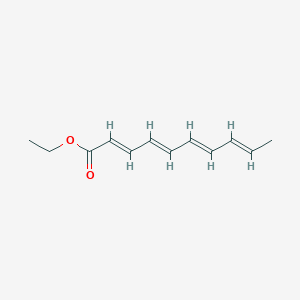
![Tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153454.png)
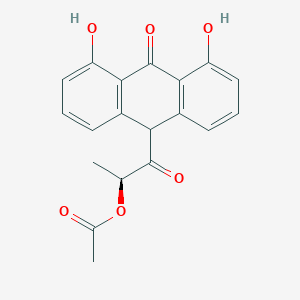
![Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153461.png)
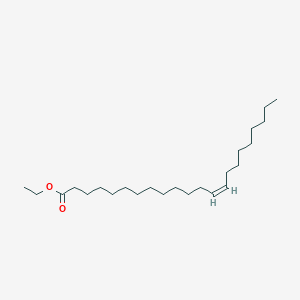
![Tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate](/img/structure/B153466.png)
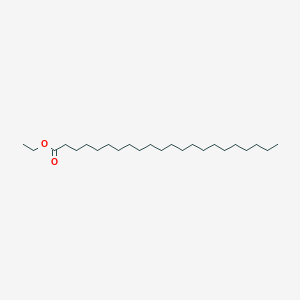
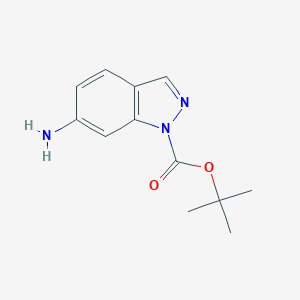



![tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153486.png)
![tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153487.png)
